molecular formula C13H21NS B15265766 N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline

N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline

Cat. No.: B15265766
M. Wt: 223.38 g/mol
InChI Key: DLQJXLHNGUCTKJ-UHFFFAOYSA-N
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Description

N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline is a substituted aniline derivative characterized by a 3-(methylsulfanyl)phenylamine core and a branched 4-methylpentan-2-yl group attached to the nitrogen atom. The 3-(methylsulfanyl)aniline moiety suggests reactivity influenced by the electron-donating methylsulfanyl group (-SMe), which may enhance nucleophilic aromatic substitution or participate in hydrogen bonding. The 4-methylpentan-2-yl substituent introduces steric bulk and lipophilicity, likely impacting solubility and pharmacokinetic behavior in pharmaceutical contexts.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-3-methylsulfanylaniline

InChI

InChI=1S/C13H21NS/c1-10(2)8-11(3)14-12-6-5-7-13(9-12)15-4/h5-7,9-11,14H,8H2,1-4H3

InChI Key

DLQJXLHNGUCTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1=CC(=CC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, halogenated anilines

Mechanism of Action

The mechanism of action of N-(4-Methylpentan-2-YL)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the aniline ring can engage in π-π stacking interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituent Features Key Data/Applications
N-(2-methylpropyl)-3-(methylsulfanyl)aniline C₁₁H₁₇NS 195.32 Isobutyl group (branched C₄) Purity ≥97%; API intermediate
3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline C₁₇H₂₁NS 271.42 4-Phenylbutan-2-yl (aromatic C₆) High lipophilicity
N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)aniline C₁₅H₁₇NOS 259.37 4-Methoxybenzyl (ether oxygen) Enhanced solubility potential
Target: this compound C₁₃H₁₉NS (estimated) ~221.36 4-Methylpentan-2-yl (branched C₆) Hypothetical; inferred properties

Key Observations:

Substituent Size and Lipophilicity: The target compound’s 4-methylpentan-2-yl group (branched C₆) is larger than the isobutyl group (C₄) in ’s compound but less bulky than the 4-phenylbutan-2-yl group (C₆ with aromatic ring) in . The phenyl group in ’s compound significantly increases molecular weight (271.42 vs. ~221.36) and hydrophobicity, which may limit bioavailability despite enhancing binding affinity in hydrophobic protein pockets.

The target compound lacks such polar groups, relying on sulfur’s moderate electronegativity for interactions.

Synthetic Accessibility :

  • highlights industrial-scale synthesis of N-(2-methylpropyl)-3-(methylsulfanyl)aniline under ISO standards, suggesting that branched alkyl substituents can be incorporated efficiently via alkylation or reductive amination . The target compound’s longer branched chain may require optimized reaction conditions to avoid steric hindrance.

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